

CGP-42112: A Comprehensive Technical Guide for Researchers

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An in-depth exploration of the chemical properties, pharmacology, and experimental protocols of the potent and selective AT2 receptor agonist, **CGP-42112**.

Introduction

CGP-42112 is a synthetic hexapeptide that has garnered significant attention in cardiovascular and neuroscience research for its high affinity and selectivity as an agonist for the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] Unlike the well-characterized Angiotensin II Type 1 (AT1) receptor, which mediates most of the classical pressor and pro-inflammatory effects of Angiotensin II, the AT2 receptor is associated with a contrasting profile of effects, including vasodilation, anti-inflammatory responses, and neuroprotection.[5] CGP-42112 serves as a critical pharmacological tool to elucidate the physiological and pathophysiological roles of the AT2 receptor, offering potential therapeutic avenues for a range of diseases.

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **CGP-42112**. It includes a compilation of key experimental data, detailed methodologies for relevant assays, and visual representations of its signaling pathways to support researchers and drug development professionals in their investigations.

Chemical Structure and Properties

CGP-42112 is a complex peptide with a well-defined chemical structure. Its systematic name is (2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-[[(2S)-5-(diaminomethylideneamino)-2-



(phenylmethoxycarbonylamino)pentanoyl]amino]-2-[[(2S)-3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid.[3][6][7]

The peptide sequence of **CGP-42112** is often represented as N α -Nicotinoyl-Tyr-(N α -Cbz-Arg)-Lys-His-Pro-IIe. It is also commonly referred to by its synonym, **CGP-42112**A.[1][3][5][8][9]

Physicochemical Properties

A summary of the key physicochemical properties of **CGP-42112** is presented in the table below.

Property	Value	References	
Molecular Formula	C52H69N13O11	[1][2][4][10]	
Molecular Weight	1052.18 g/mol		
CAS Number	127060-75-7	[1][2][3][4][10]	
Appearance	White to off-white solid	[1]	
Purity	≥95%	[4]	
Solubility	Soluble in water (to 1 mg/ml), DMSO, DMF, and Ethanol.	[2][3][10]	
Storage	Desiccate at -20°C	[3][4][10]	

Pharmacology

CGP-42112 is a potent and selective agonist of the Angiotensin II AT2 receptor.[1][2][3][8] Its pharmacological activity has been characterized in a variety of in vitro and in vivo models.

Mechanism of Action

CGP-42112 exerts its effects by binding to and activating the AT2 receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that are distinct from those mediated by the AT1 receptor. The primary signaling pathway involves the



stimulation of nitric oxide (NO) production and subsequent increases in cyclic guanosine monophosphate (cGMP).[3]

Pharmacological Data

The following table summarizes key pharmacological data for CGP-42112.

Parameter	Value	Species/System	References
Binding Affinity (Ki)	0.24 nM	Angiotensin AT2 Receptor	[2][4]
Binding Affinity (Kd)	0.07-0.3 nM	Rat Brain	[1][3]
IC50	1850 nM	Antagonism of Ang-II induced contractions in rabbit aortic rings	[3][4]

Key Experiments and Methodologies

The characterization of **CGP-42112** has been dependent on a range of experimental techniques. This section outlines the methodologies for some of the key experiments.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity and selectivity of **CGP-42112** for the AT2 receptor.

Objective: To determine the dissociation constant (Kd) and binding selectivity of [1251]**CGP-42112**.

Methodology:

- Membrane Preparation: Tissues (e.g., rat brain, adrenal glands) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.
- Binding Reaction: The membrane preparation is incubated with increasing concentrations of [125]CGP-42112 in the presence or absence of a high concentration of unlabeled CGP-42112 to determine total and non-specific binding, respectively.



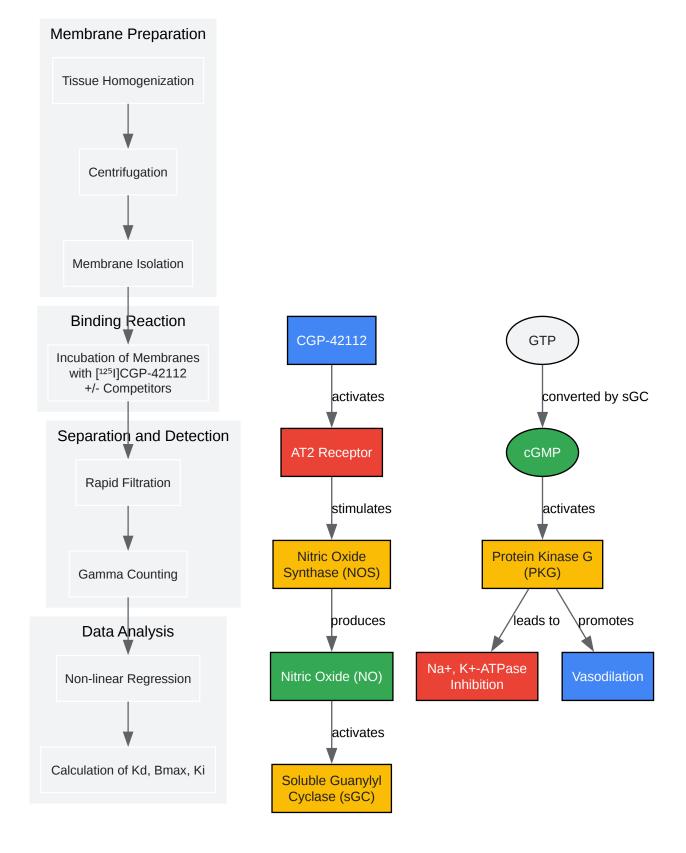




- Competition Binding: To assess selectivity, competition assays are performed by coincubating a fixed concentration of [125]CGP-42112 with increasing concentrations of
 competing ligands (e.g., unlabeled CGP-42112, Angiotensin II, AT1 receptor antagonists like
 losartan, and AT2 receptor antagonists like PD 123177).
- Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is then quantified using a gamma counter.
- Data Analysis: The binding data are analyzed using non-linear regression to calculate the Kd and Bmax (maximum number of binding sites). Competition binding data are used to determine the Ki (inhibitory constant) of the competing ligands.

Workflow for Radioligand Binding Assay:





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